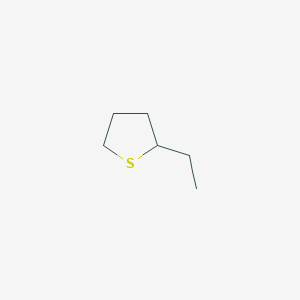

2-Ethyltetrahydrothiophene

Description

Properties

CAS No. |

1551-32-2 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

2-ethylthiolane |

InChI |

InChI=1S/C6H12S/c1-2-6-4-3-5-7-6/h6H,2-5H2,1H3 |

InChI Key |

FQAXENNJSLPYOP-UHFFFAOYSA-N |

SMILES |

CCC1CCCS1 |

Canonical SMILES |

CCC1CCCS1 |

Synonyms |

2-Ethyltetrahydrothiophene |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyltetrahydrothiophene

Established Synthetic Pathways for 2-Ethyltetrahydrothiophene

Traditional methods for synthesizing this compound rely on fundamental organic reactions, including the construction of the core tetrahydrothiophene (B86538) ring and the subsequent or concurrent introduction of the ethyl group.

Ring-Closing Reactions for Tetrahydrothiophene Core Construction

The formation of the tetrahydrothiophene (also known as thiolane) ring is the foundational step in many synthetic routes. A primary industrial method involves the reaction of tetrahydrofuran (B95107) with hydrogen sulfide (B99878). wikipedia.org This vapor-phase reaction is typically conducted at elevated temperatures over heterogeneous acid catalysts like alumina (B75360). wikipedia.orgresearchgate.net

Another established approach is the Michael ring-closure reaction. For instance, bromomethyl and chloromethyl (E)-β-styryl sulfones can react with CH-acid enolates, leading to substituted tetrahydrothiophene-S,S-dioxides. tandfonline.comtandfonline.com While this yields the oxidized sulfone form of the ring, it represents a valid strategy for constructing the five-membered core, which would then require a subsequent reduction step to obtain the target tetrahydrothiophene derivative.

These ring-closing strategies are fundamental for creating the core heterocyclic structure, upon which further modifications can be made.

Alkylation Strategies for Ethyl Group Introduction

Once the tetrahydrothiophene ring is formed, or during the synthesis of a suitable precursor, the ethyl group must be introduced. One of the most direct methods is the α-alkylation of a ketone precursor. This involves the deprotonation of a ketone, such as tetrahydrothiophen-3-one, at the alpha-carbon position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) to form the C-C bond, yielding an ethyl-substituted ketone precursor.

Modern organic synthesis offers alternative strategies, such as the Minisci reaction, which involves the radical alkylation of heterocycles. nih.gov Under oxidative conditions, radical precursors can be generated and added to heterocyclic systems. nih.gov While specific application to this compound is not widely documented, the principles of late-stage C-H functionalization represent a potential pathway for introducing the ethyl group onto a pre-formed tetrahydrothiophene ring. nih.gov

Precursor Transformations in this compound Synthesis

A highly effective method for producing this compound involves the transformation of a closely related precursor. The catalytic hydrodesulfurization (HDS) of 2-ethylthiophene (B1329412) is a prominent example. In this process, 2-ethylthiophene is hydrogenated over a catalyst, leading to the saturation of the thiophene (B33073) ring to yield this compound. nih.gov This reaction is a key process in the deep desulfurization of fuels, where substituted thiophenes are converted to their saturated counterparts. nih.govresearchgate.net

Another synthetic route begins with the formation of an intermediate like ethyl tetrahydrothiophene-2-carboxylate. This intermediate can be synthesized through the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. smolecule.com Subsequent chemical transformations, such as reduction and decarboxylation, would be necessary to convert the carboxylate group into the desired ethyl group. Similarly, precursors like 4-carbomethoxy-3-keto-2-ethyltetrahydrothiophene oxime have been used in the synthesis of related thiophene derivatives, highlighting the strategy of building a complex precursor that is then converted to the final product. google.com

| Precursor | Transformation | Key Reagents/Conditions | Product |

| 2-Ethylthiophene | Catalytic Hydrogenation/Hydrodesulfurization | H₂, CoMo/γ-Al₂O₃ catalyst, high temp/pressure | This compound |

| Tetrahydrofuran | Sulfidation | H₂S, Alumina (Al₂O₃) catalyst, vapor phase | Tetrahydrothiophene |

| Ethyl tetrahydrothiophene-2-carboxylate | Reduction/Decarboxylation | Reducing agents | This compound |

Advanced and Novel Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods, focusing on catalysis and stereocontrol to enhance the efficiency and precision of synthesis.

Catalytic Methods in this compound Synthesis

Catalysis is central to many modern and established synthetic routes for tetrahydrothiophenes. Heterogeneous catalysts are particularly important in industrial applications.

Acid Catalysis: As mentioned, alumina and other solid acid catalysts are crucial for the large-scale synthesis of the basic tetrahydrothiophene ring from tetrahydrofuran and hydrogen sulfide. wikipedia.org

Hydrodesulfurization Catalysts: The transformation of 2-ethylthiophene to this compound is heavily reliant on catalytic processes. Sulfided cobalt-molybdenum catalysts supported on materials like gamma-alumina (CoMo/γ-Al₂O₃) are highly effective for this hydrogenation. nih.govresearchgate.net Niobium-doped supports have also been investigated to enhance catalytic activity. researchgate.net

Photoredox and Dual Catalysis: The field of photoredox catalysis, often employing dual catalytic systems, offers novel ways to form C-C bonds and functionalize heterocycles under mild conditions. nih.gov These methods can generate radical intermediates for alkylation reactions, providing potential new pathways for synthesizing this compound with high functional group tolerance. nih.gov

| Catalyst Type | Reaction | Example |

| Heterogeneous Acid Catalyst | Ring Formation | Al₂O₃ in Tetrahydrofuran + H₂S → Tetrahydrothiophene |

| Sulfided Bimetallic Catalyst | Ring Saturation | CoMo/γ-Al₂O₃ in 2-Ethylthiophene + H₂ → this compound |

Stereoselective and Stereospecific Synthesis of Tetrahydrothiophene Derivatives

The 2-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The development of stereoselective syntheses, which preferentially form one enantiomer over the other, is a significant goal in modern chemistry. While specific methods for enantiomerically pure this compound are not extensively detailed in readily available literature, the principles are well-established from the synthesis of analogous oxygen-containing rings (tetrahydrofurans). nih.gov

Key strategies for stereoselective synthesis include:

Intramolecular SN2 Cyclization: This approach involves starting with a chiral, non-racemic precursor. For example, a chiral 4-mercapto-hexanol derivative, where the stereochemistry is already set, can be induced to cyclize. The hydroxyl group is converted into a good leaving group (like a tosylate or mesylate), which is then displaced by the thiol group in an intramolecular SN2 reaction to form the tetrahydrothiophene ring with inversion of configuration at the carbon bearing the leaving group, thus preserving stereochemical integrity.

Asymmetric Cycloadditions: [3+2] cycloaddition reactions are powerful tools for constructing five-membered rings with high stereocontrol in a single step. nih.gov By using chiral catalysts or auxiliaries, it is possible to direct the formation of a specific enantiomer of the substituted tetrahydrothiophene ring system.

Asymmetric Hydrogenation: A prochiral precursor, such as 2-ethyl-2,3-dihydrothiophene (B15445659) or 2-ethyl-2,5-dihydrothiophene, could be hydrogenated using a chiral catalyst. Catalysts based on transition metals like rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands are widely used for such asymmetric transformations, enabling the creation of the chiral center at the 2-position with high enantiomeric excess.

These advanced methods provide pathways to access specific stereoisomers of this compound, which is crucial for applications where molecular chirality is important.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable industrial processes. These principles aim to reduce the environmental impact of chemical manufacturing by focusing on aspects such as atom economy, the use of renewable resources, and the minimization of waste and energy consumption. google.comgoogle.comlookchem.com

A potential green synthetic pathway to this compound is the catalytic hydrogenation of 2-ethylthiophene. This method is advantageous as it directly converts a readily available starting material to the desired product. The core of this approach lies in the adherence to several key green chemistry principles:

Catalysis: The use of catalysts is superior to stoichiometric reagents as they are required in smaller amounts and can be recycled and reused. google.com For the hydrogenation of thiophenes, heterogeneous catalysts like cobalt-molybdenum supported on alumina (CoMo/γ-Al₂O₃) are often employed. nih.gov These catalysts facilitate the reaction under specific temperature and pressure conditions, allowing for high conversion rates. The catalytic nature of the process minimizes waste, as the catalyst can be recovered after the reaction.

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. nih.gov The hydrogenation of 2-ethylthiophene to this compound is an addition reaction, which inherently has a high atom economy as all the atoms of the reactants (2-ethylthiophene and hydrogen) are incorporated into the final product. The ideal reaction is: C₆H₈S + 2H₂ → C₆H₁₂S.

Use of Renewable Feedstocks: A key aspect of green chemistry is the shift from petrochemical-based feedstocks to renewable ones. google.com While the direct precursor, 2-ethylthiophene, is often derived from fossil fuels, the tetrahydrothiophene scaffold can, in principle, be synthesized from bio-based materials. For instance, the analogous solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be produced from renewable resources like levulinic acid, which is derived from biomass. chemsynthesis.com Research into bio-based routes for the carbon backbone of this compound could significantly enhance its green credentials.

Design for Energy Efficiency: Synthetic methods should be designed to minimize energy requirements. nih.gov The synthesis of the parent compound, tetrahydrothiophene, has been reported to be achievable at lower reaction temperatures (200-300 °C) through catalytic processes, which reduces energy consumption compared to high-temperature methods. google.com Optimizing the catalytic process for this compound synthesis to proceed at lower temperatures and pressures is a key goal for energy efficiency.

Safer Solvents and Auxiliaries: The choice of solvents and separation agents should be made to minimize their environmental impact. google.com Ideally, reactions should be conducted in the absence of solvents or in environmentally benign solvents like water or supercritical fluids. In the context of catalytic hydrogenation, the reaction is often carried out in the gas phase or in a solvent that is easily recovered and recycled.

Methodological Advancements in Yield and Purity Optimization

Optimizing the yield and purity of this compound is a critical aspect of its production, directly impacting its economic viability and suitability for various applications. Methodological advancements focus on refining reaction conditions, developing more efficient catalysts, and improving purification techniques.

A significant area of advancement is in the development of highly selective and active catalysts. For the hydrodesulfurization (HDS) of thiophene derivatives, research has focused on the composition and structure of the catalysts. For instance, the addition of niobia (Nb₂O₅) to the CoMo/γ-Al₂O₃ catalyst has been investigated to enhance its catalytic activity and stability. nih.gov

The optimization of reaction parameters is another crucial factor. In the hydrodesulfurization of 2-ethylthiophene, the reaction temperature plays a significant role in the conversion rate and the product distribution. nih.gov The table below illustrates the effect of temperature on the conversion of 2-ethylthiophene in a ternary mixture.

| Temperature (°C) | Conversion of 2-Ethylthiophene (%) |

|---|---|

| 200 | 17.20 |

| 250 | 84.98 |

| 275 | 95.75 |

Table 1: Conversion of 2-ethylthiophene at different temperatures in a ternary mixture over a CoMo/γ-Al₂O₃-Nb₂O₅ catalyst. nih.gov

While higher temperatures generally lead to higher conversion rates, they can also lead to the formation of by-products, thus affecting the purity of the final product. For example, at lower temperatures (e.g., 200 °C), the yield of this compound was found to be 3.70%, which decreased as the temperature increased, favoring the formation of other products like hexane. nih.gov This highlights the need for a careful balance of reaction conditions to maximize the yield of the desired product.

Modern approaches to reaction optimization are increasingly relying on high-throughput screening and automated systems. Autonomous self-optimizing flow reactors, for example, can rapidly test a wide range of reaction parameters (temperature, pressure, catalyst loading, flow rate) to identify the optimal conditions for yield and purity with minimal human intervention. beilstein-journals.org

Purification of the final product is the last critical step. Industrial production of related thiophene compounds often employs techniques like distillation or recrystallization to achieve high purity. smolecule.com For laboratory-scale synthesis and purification, column chromatography is a common method. clockss.org The choice of purification method depends on the scale of production and the required purity level of the this compound.

Reaction Mechanisms and Reactivity of 2 Ethyltetrahydrothiophene

Mechanistic Investigations of 2-Ethyltetrahydrothiophene Transformations

The chemical behavior of this compound has been the subject of various mechanistic studies to understand its reactivity in different chemical environments.

Electrophilic Substitution: In electrophilic substitution reactions, an electrophile displaces a functional group. wikipedia.org While more characteristic of aromatic compounds, aliphatic compounds can also undergo these reactions. wikipedia.org For aliphatic electrophilic substitution, the mechanisms can be SE1 (unimolecular) or SE2 (bimolecular), analogous to SN1 and SN2 reactions. wikipedia.orgdalalinstitute.com The SE2 mechanism involves a single transition state where the old bond and the new bond are both partially formed. wikipedia.org

Nucleophilic Substitution: Nucleophilic substitution reactions involve the replacement of one nucleophile by another. byjus.com In the context of thioethers like this compound, the sulfur atom can act as a nucleophile. However, direct substitution on the carbon atoms of the tetrahydrothiophene (B86538) ring is less common without prior activation. A common reaction involving the thioether moiety is the SN2 reaction, where a nucleophile attacks the carbon atom adjacent to the sulfur, displacing a leaving group. pressbooks.pubmasterorganicchemistry.com For instance, thiols can be prepared by using the hydrosulfide (B80085) anion as a nucleophile in an SN2 reaction with alkyl halides. libretexts.org A potential side reaction is the further reaction of the thiol product with another alkyl halide to form a sulfide (B99878). libretexts.org The stereochemistry of SN2 reactions is characterized by an inversion of configuration at the reaction center. pressbooks.pub

The table below summarizes key aspects of substitution reactions relevant to this compound.

| Reaction Type | Mechanism | Key Features |

| Electrophilic Substitution | SE1, SE2 | Involves an electrophile displacing a functional group. wikipedia.org |

| Nucleophilic Substitution | SN2 | Concerted mechanism with backside attack of the nucleophile, leading to inversion of configuration. byjus.compressbooks.pub |

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double bond. wikipedia.org These reactions are crucial in the synthesis of unsaturated compounds from saturated precursors like those related to this compound. The primary mechanisms are E1 (unimolecular) and E2 (bimolecular). wikipedia.orgdalalinstitute.com

The E2 mechanism is a one-step process where a base removes a proton, and a leaving group departs simultaneously. dalalinstitute.commasterorganicchemistry.com This reaction is bimolecular, with its rate depending on the concentrations of both the substrate and the base. dalalinstitute.commsu.edu A key stereochemical requirement for E2 reactions is an anti-periplanar arrangement of the proton and the leaving group. masterorganicchemistry.comksu.edu.sa

The E1 mechanism is a two-step process that begins with the slow departure of a leaving group to form a carbocation intermediate, followed by deprotonation by a base to form the double bond. wikipedia.orgksu.edu.sa The rate of an E1 reaction is dependent only on the concentration of the substrate. wikipedia.org

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and more stable) alkene will be the major product, especially when using small bases. ksu.edu.saiitk.ac.in However, the use of bulky bases can favor the formation of the less substituted alkene, known as the Hofmann product. youtube.com

The following table outlines the characteristics of E1 and E2 elimination reactions.

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Base] |

| Number of Steps | Two | One |

| Intermediate | Carbocation | None (Transition State) |

| Base Strength | Weak base is sufficient | Strong base is required |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Regioselectivity | Zaitsev's Rule | Zaitsev's or Hofmann's Rule |

The sulfur atom in the thioether group of this compound is susceptible to both oxidation and reduction.

Oxidation: Thioethers can be oxidized to form sulfoxides and subsequently sulfones. masterorganicchemistry.comsmolecule.com Common oxidizing agents for these transformations include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). smolecule.com The oxidation of thioethers to sulfoxides is a well-established reaction in organic chemistry. nih.gov For example, the oxidation of a thioether with iodine generates two molar equivalents of hydriodic acid for every equivalent of thioether. nih.gov The oxidation state of sulfur in organic compounds can range from -2 to +6. libretexts.org Electrochemical methods can also be employed to study the oxidation of thioethers. researchgate.net The oxidation of the thioether linkage can lead to site-selective linearization of cyclic peptides under collision-induced conditions, which is useful in their sequencing. rsc.org

Reduction: The reduction of the thioether moiety can lead to the formation of thiols. smolecule.com Reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can be used for this purpose. smolecule.com For instance, cyclic thioethers can be reduced to yield thiol derivatives. semanticscholar.org

The table below summarizes the oxidation and reduction products of the thioether in this compound.

| Reaction | Reagent Examples | Product(s) |

| Oxidation | Hydrogen peroxide, m-CPBA, Iodine | Sulfoxide (B87167), Sulfone |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Thiol |

Role of this compound in Complex Reaction Sequences

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry and materials science. this compound serves as a building block for the synthesis of various other heterocyclic systems. smolecule.comlookchem.com For instance, it can be a precursor in the synthesis of other thiophene (B33073) derivatives or can be incorporated into larger, more complex molecular frameworks. smolecule.commdpi.com The synthesis of such compounds can involve a variety of reaction types, including cyclization, condensation, and cycloaddition reactions.

Cascade Reactions: These are processes involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous step, without the need for adding new reagents. slideshare.net These reactions are highly efficient and atom-economical. kaskaden-reaktionen.deprinceton.edu While specific examples involving this compound are not extensively documented, its functional groups have the potential to participate in such sequences. For example, a reaction could be initiated at the thioether, leading to an intermediate that then undergoes an intramolecular cyclization or rearrangement. mdpi.com

Multicomponent Reactions (MCRs): MCRs involve three or more reactants coming together in a single reaction vessel to form a product that contains all or most of the atoms of the starting materials. nih.govwikipedia.orgnih.gov These reactions are highly valued in drug discovery for their ability to rapidly generate libraries of complex molecules. nih.govrsc.org The isocyanide-based Ugi and Passerini reactions are classic examples of MCRs. wikipedia.org The diverse reactivity of the functional groups in derivatives of this compound could potentially be exploited in the design of novel MCRs for the synthesis of complex heterocyclic structures. scielo.br

Theoretical Studies on Reaction Dynamics and Energetics

Theoretical and computational chemistry provide powerful tools for investigating the reaction dynamics and energetics of molecules like this compound at an atomic level of detail. mdpi.comwikipedia.org These methods allow for the exploration of reaction mechanisms, the characterization of transient species like transition states, and the calculation of energy barriers that govern reaction rates. mdpi.com While specific theoretical studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on related sulfur-containing heterocycles. researchgate.netacs.orgulisboa.pt

Computational approaches, such as ab initio quantum chemistry methods and density functional theory (DFT), are central to understanding the reactivity of these compounds. researchgate.netscielo.org.mx These methods are used to construct a potential energy surface (PES) for a given reaction. researchgate.net The PES maps the energy of the molecular system as a function of the positions of its atoms. Key features of the PES that are of interest in reactivity studies include energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which correspond to transition states. The energy difference between the reactants and the transition state is the activation energy, a critical parameter in determining the reaction rate.

For sulfur-containing heterocycles, theoretical studies often focus on reactions such as ring-opening, oxidation at the sulfur atom, and reactions involving the C-S bond. researchgate.net For instance, in a theoretical study on the reduction of dibenzothiepinone sulphone, a related sulfur-containing heterocyclic system, computational methods were employed to analyze the cleavage of the C–S bond. researchgate.net The study calculated the energy profiles for different reaction pathways, revealing which bond was more likely to break and at what stage of the reaction. Such an approach, if applied to this compound, could elucidate the energetics of its decomposition or rearrangement pathways.

The dynamics of a reaction, which describe the actual path taken by the atoms during a chemical transformation, can also be simulated on the calculated potential energy surface. mdpi.com These simulations can reveal non-statistical behaviors and dynamic effects that are not apparent from transition state theory alone.

The presence of the ethyl group at the 2-position of the tetrahydrothiophene ring introduces stereochemistry and can influence the reactivity compared to the unsubstituted ring. Theoretical models can quantify the steric and electronic effects of such substituents on the reaction energetics. For example, computational models can predict how the ethyl group might favor or hinder the approach of a reactant to the sulfur atom or adjacent carbon atoms.

The table below illustrates the types of energetic data that can be obtained from theoretical studies on the reactivity of sulfur-containing organic molecules. The values presented are hypothetical and for illustrative purposes to show what a computational study on a reaction of this compound, such as oxidation, might yield.

| Reaction Coordinate | Method/Basis Set | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Oxidation to Sulfoxide | DFT/B3LYP/6-31G | -25.8 | -23.5 | 15.2 |

| Oxidation to Sulfone | DFT/B3LYP/6-31G | -35.1 | -32.9 | 20.7 |

| C-S Bond Cleavage | CCSD(T)/aug-cc-pVTZ | 75.3 | 72.1 | 80.5 |

Table 1: Hypothetical Thermochemical and Kinetic Data for Reactions of this compound

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound. It serves to demonstrate the kind of information that theoretical studies can provide.

Advanced Analytical Characterization of 2 Ethyltetrahydrothiophene

Chromatographic Methodologies for Separation and Research-Oriented Identification

Chromatographic techniques are paramount for isolating 2-ethyltetrahydrothiophene from intricate mixtures, enabling its precise identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. rroij.com Its high sensitivity and specificity make it an indispensable tool for identifying and quantifying this compound, even at trace levels within complex samples. rroij.com The power of GC-MS lies in its ability to separate individual components of a mixture in the gas chromatograph, which are then ionized and fragmented in the mass spectrometer, yielding a unique mass spectrum that acts as a chemical fingerprint. rroij.com

In the context of complex matrices such as petroleum products, food, and environmental samples, GC-MS proves invaluable. For instance, in the petroleum industry, organic sulfur compounds (OSCs), including alkylated tetrahydrothiophenes, are significant components that require careful characterization. researchgate.netacs.org The analysis of these compounds is often challenging due to the complexity of the hydrocarbon matrix. acs.org To overcome this, sample preparation techniques like methylation/demethylation followed by column chromatography are often employed to isolate OSCs before GC-MS analysis. researchgate.netacs.org In food analysis, GC-MS is used to profile flavor compounds, where sulfur-containing molecules can significantly impact the aroma. rroij.comresearchgate.net The technique allows for the identification of key volatile compounds, aiding in quality control and product development. rroij.com

The presence of matrix interferences can, however, pose a significant challenge in GC-MS analysis, potentially leading to inaccurate quantification or false negatives/positives. eurl-pesticides.eu To mitigate these effects, various strategies are employed, including the use of selective extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and the development of robust GC-MS/MS methods that offer enhanced selectivity. hpst.cz

Table 1: GC-MS Data for this compound

| Property | Value | Reference |

| Kovats Retention Index (Standard non-polar) | 926, 928, 945 | nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 930, 934 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Advanced Chromatographic Coupling Techniques for Detailed Profiling

To unravel the complexity of samples containing numerous structurally similar compounds, advanced chromatographic techniques like comprehensive two-dimensional gas chromatography (GCxGC) are employed. GCxGC enhances peak capacity and resolution by subjecting the sample to two independent separation mechanisms in two different columns. plos.org This is particularly beneficial for the detailed profiling of volatile sulfur compounds in complex matrices like petroleum distillates and food products. arabjchem.orgmdpi.com

GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is a powerful combination that provides both high-resolution chromatographic separation and rapid, full-spectral mass analysis. plos.orgresearchgate.net This setup has been successfully used to identify and quantify trace sulfur compounds in coffee and to characterize the complex volatile organic compounds (VOCs) released during decomposition. plos.orgresearchgate.net The enhanced separation power of GCxGC helps to resolve co-eluting compounds that would otherwise be difficult to distinguish using conventional one-dimensional GC-MS. arabjchem.org Furthermore, the use of selective detectors, such as the sulfur chemiluminescence detector (SCD), in conjunction with GCxGC, provides excellent selectivity for sulfur-containing compounds, simplifying the analysis of complex hydrocarbon matrices. arabjchem.orgallenpress.com

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are fundamental for elucidating the precise molecular structure and understanding the conformational dynamics of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. rsc.org It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). rsc.orgsavemyexams.com For analogs of this compound, NMR is crucial for confirming the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and the nature of their neighboring atoms through chemical shifts and spin-spin coupling patterns. savemyexams.com ¹³C NMR spectroscopy, often performed with proton decoupling, gives a single peak for each unique carbon atom, providing a count of the different carbon environments in the molecule. sigmaaldrich.com Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further aiding in the unambiguous assignment of all signals in the spectra. rsc.orgresearchgate.net

Table 2: NMR Data for Tetrahydrothiophene (B86538) Analogs

| Nucleus | Compound | Chemical Shift (ppm) | Reference |

| ¹³C | Tetrahydrothiophene | 31.9 | nih.gov |

| ¹H | Tetrahydrothiophene | 1.95 (m), 2.85 (m) | nih.gov |

Emerging Analytical Techniques for Trace Analysis and In-Situ Monitoring

The demand for highly sensitive and rapid analytical methods has driven the development of emerging techniques for the detection of trace levels of sulfur compounds. Microextraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), are increasingly being coupled with chromatographic systems to preconcentrate analytes from complex matrices, thereby enhancing detection limits. researchgate.net

For in-situ monitoring, techniques like tunable diode laser absorption spectroscopy (TDLAS) are showing promise for the real-time analysis of sulfur compounds in industrial process streams. petro-online.com While the direct application of these emerging techniques to this compound is not yet widely reported, their successful use for other volatile sulfur compounds suggests their potential for future applications in monitoring this compound in various environments. researchgate.netpetro-online.com Additionally, advances in mass spectrometry, such as inductively coupled plasma-mass spectrometry (ICP-MS) with tandem MS (MS/MS), are enabling the accurate low-level analysis of sulfur and its isotopes in both aqueous and organic matrices, which could be adapted for specific research on this compound. spectroscopyonline.com

Role and Occurrence of 2 Ethyltetrahydrothiophene in Flavor Chemistry Research

Contribution to Aroma Profiles in Food Systems

Natural Occurrence in Fermented Products and Plant Extracts

2-Ethyltetrahydrothiophene has been identified as a naturally occurring volatile compound in a variety of food products, largely as a result of fermentation processes. Fermented foods and beverages are known for their complex flavor profiles, which are developed through the metabolic activity of microorganisms. frontiersin.orgwur.nl These processes can lead to the formation of numerous aromatic compounds, including sulfur-containing molecules like this compound.

The presence of this compound has been noted in:

Fermented Beverages: Some traditional fermented beverages owe part of their characteristic aroma to the presence of a diverse array of microbial species, including various yeasts and bacteria. nih.govresearchgate.netmdpi.com For instance, the N-heterocyclic bases, 2-ethyltetrahydropyridine, 2-acetyl-1-pyrroline, and 2-acetyltetrahydropyridine, have been associated with the mousy off-flavor in some wines, with their formation linked to lactic acid bacteria. nih.gov While not directly this compound, this highlights the role of microbial activity in producing heterocyclic flavor compounds in fermented drinks.

Plant Extracts: Beyond fermented products, this compound has also been found in the extracts of certain plants. researchgate.net For example, it has been identified in the essential oil of the dried fruits and stems of Akebia quinata. researchgate.net The extraction method and the specific plant part can influence the composition of the volatile compounds obtained. mdpi.comoleumdietetica.esnih.gov

Formation Mechanisms in Maillard Reactions and Thermal Processing

The heating of food initiates a cascade of chemical reactions that are crucial for the development of flavor and color. This compound can be formed through these heat-induced processes.

Maillard Reaction: The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. wikipedia.orgnih.gov This complex series of reactions is responsible for the desirable roasted, baked, and savory flavors in a wide range of cooked foods. frontiersin.orgillinois.edumdpi.com Sulfur-containing amino acids, such as cysteine and methionine, are key precursors to many potent meat-like flavor compounds. beefresearch.orgperfumerflavorist.com During the Maillard reaction, these amino acids can react with other intermediates to form a variety of sulfur-containing heterocyclic compounds. mdpi.comcerealsgrains.org For instance, in model systems containing cysteine, compounds like 2-methyl-3-furanthiol (B142662) and 2-furfurylthiol, which contribute to a meaty aroma, are formed. frontiersin.org The formation of thiophenes, a class of compounds to which this compound belongs, is a known outcome of the Maillard reaction. frontiersin.org

Modulation of Flavor Profiles by this compound in Complex Mixtures

The final flavor of a food product is a result of the complex interplay between all of its constituent flavor compounds. aranca.commeticulousresearch.com A single compound can have a different sensory impact depending on the other compounds present in the mixture. studysmarter.co.ukflavorsum.com This phenomenon is known as flavor modulation.

Flavor modulators are substances that can enhance, mask, or otherwise alter the perception of other flavors without necessarily imparting a strong flavor of their own. aranca.commeticulousresearch.comstudysmarter.co.uk They work by interacting with taste receptors or by influencing the volatility and release of other aroma compounds. meticulousresearch.comnih.gov

Environmental Chemistry and Occurrence of 2 Ethyltetrahydrothiophene

Presence in Environmental Matrices and Natural Sources

2-Ethyltetrahydrothiophene (also known as 2-ethylthiolane) is a volatile organic sulfur compound that has been identified in several natural sources. It is a notable component of fermented black garlic, where it is produced during the aging process and contributes to the product's characteristic mild aroma and fragrance. asianpubs.orgcup.edu.cn During fermentation, pungent sulfur compounds like diallyl disulfide decrease, leading to the formation of milder compounds such as this compound. cup.edu.cn

Beyond fermented foods, this compound is also a natural constituent of various plants. It has been detected in the essential oils from the dried fruits and stems of Akebia quinata researchgate.net and in extracts from the yew tree, Taxus baccata. tue.nl Furthermore, analysis of the fruit from the Ailanthus excelsa tree has also identified this compound as one of its chemical constituents. nih.gov

While its presence in specific natural products is documented, information regarding its concentration and prevalence in broader environmental matrices such as soil, water, and air as a general contaminant is not extensively detailed in the scientific literature. The study of environmental contaminants often involves sampling and analysis of these matrices to determine transport and fate, but specific data for this compound is limited. iaea.orgnih.govnih.gov The compound's volatility, a property related to its vapor pressure and Henry's Law Constant, suggests a tendency to be transported into the vapor phase, but specific environmental concentration data remains scarce. cdc.gov

Table 1: Documented Natural Sources of this compound

| Natural Source | Context | Reference |

|---|---|---|

| Fermented Black Garlic | Volatile component contributing to fragrance. | asianpubs.orgcup.edu.cnethz.ch |

| Akebia quinata (Five-leaf Akebia) | Identified in essential oil from dried fruits and stems. | researchgate.net |

| Taxus baccata (Yew) | Identified in plant extracts. | tue.nl |

| Ailanthus excelsa (Tree of Heaven) | Identified in methanolic fruit extract. | nih.gov |

Transformation and Degradation Pathways in Environmental Systems

The specific environmental fate, including transformation and degradation pathways, of this compound is not extensively documented. However, insights can be drawn from the behavior of similar thiophenic compounds. Biodegradation is a primary mechanism for the breakdown of many organic pollutants in soil and water. nih.govcdc.gov For some thiophene-based compounds, such as thiophene-2-carboxylate, microbial degradation pathways have been identified that involve oxidation and subsequent ring opening, leading to the loss of the sulfur atom as sulfide (B99878). ethz.ch It is plausible that this compound could undergo similar aerobic or anaerobic degradation processes mediated by microorganisms in the soil and sediment. mdpi.com

The degradation of anthropogenic chemicals in the environment often requires the evolution of multi-step enzymatic pathways in microbes to convert the compound into a standard metabolic intermediate. nih.gov Such pathways typically involve oxygenase enzymes that introduce oxygen atoms into the molecule, increasing its reactivity and facilitating its breakdown. mdpi.com For cyclic sulfides, this could lead to the formation of sulfoxides and subsequent C-S bond cleavage.

Role in Hydrodesulfurization Processes

This compound is relevant to the petroleum industry, specifically in the context of hydrodesulfurization (HDS). HDS is a critical catalytic process used in refineries to remove sulfur from petroleum products to meet stringent environmental regulations on sulfur oxide (SOx) emissions. asianpubs.orgorganica1.org

Petroleum feedstocks contain a wide variety of organosulfur compounds, including thiols, sulfides, and heterocyclic compounds like thiophenes, benzothiophenes, and their alkylated derivatives. organica1.org Saturated sulfur heterocycles, such as tetrahydrothiophenes, are also present. During hydrotreating, these sulfur compounds are catalytically converted into hydrogen sulfide (H₂S) and the corresponding hydrocarbon. organica1.org The H₂S is then separated and typically converted into elemental sulfur.

The catalytic conversion of thiophenic compounds is typically performed using catalysts such as cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) sulfides supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃). researchgate.net

For an alkylated thiophene (B33073) like 2-ethylthiophene (B1329412), the HDS process can proceed through two main pathways:

Direct Desulfurization (DDS) or Hydrogenolysis: The C-S bonds are cleaved directly, removing the sulfur atom.

Hydrogenation (HYD): The thiophenic ring is first hydrogenated to form an intermediate, such as this compound, which is then subsequently desulfurized. researchgate.net

Research has shown that in the HDS of 2-ethylthiophene over a CoMo/γ-Al₂O₃ catalyst, this compound is indeed formed as an intermediate product. researchgate.net At a temperature of 200 °C, a yield of 2.01% for this compound was observed, alongside the final product, hexane. As the temperature increases, the conversion of the intermediate to the final desulfurized product becomes more efficient. researchgate.net

Studies on tetrahydrothiophene (B86538) itself, catalyzed by nickel phosphide (B1233454) (Ni₂P), show that the main products of HDS are butane, butene, and H₂S, confirming the cleavage of the C-S bonds and removal of sulfur. cup.edu.cn The reactivity and conversion rates are also subject to competitive inhibition, where more complex molecules like benzothiophene (B83047) can adsorb more strongly to the catalyst surface, thereby inhibiting the desulfurization of simpler compounds like 2-ethylthiophene. researchgate.net

Table 2: Products of Hydrodesulfurization (HDS) of Tetrahydrothiophene and Related Compounds

| Starting Compound | Catalyst System | Key Products | Reference |

|---|---|---|---|

| 2-Ethylthiophene | CoMo/γ-Al₂O₃ | This compound (intermediate), Hexane (final) | researchgate.net |

| Tetrahydrothiophene | Ni₂P | Butane, Butene, H₂S | cup.edu.cn |

| Thiophene | CoMo/γ-Al₂O₃-Nb₂O₅ | Butane, Butenes | researchgate.net |

Computational and Theoretical Chemistry Studies on 2 Ethyltetrahydrothiophene

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. unipd.it These calculations can predict a wide range of properties, from molecular geometry to spectroscopic features.

Electronic Structure and Bonding Analysis

The electronic structure of 2-Ethyltetrahydrothiophene dictates its fundamental chemical properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the distribution of electrons within the molecule, providing a detailed picture of chemical bonding. scielo.org.mxmdpi.com

Detailed research findings from these calculations include the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity, as they represent the regions most likely to be involved in electron donation and acceptance, respectively. mdpi.com

Further analysis using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or the Electron Localization Function (ELF) can precisely characterize the nature of the chemical bonds (e.g., C-S, C-C, C-H). mdpi.commdpi.com QTAIM, for instance, analyzes the electron density topology to define atomic basins and characterize interatomic interactions as either shared (covalent) or closed-shell (ionic, van der Waals). mdpi.com This allows for a quantitative assessment of bond strength and polarity within the this compound molecule.

| Atomic Charges | Partial charge assigned to each atom in the molecule. | QTAIM, Mulliken Population Analysis mdpi.com | Provides insight into electrostatic interactions and the polarity of bonds. |

Conformational Analysis and Molecular Geometry Optimization

This compound is a flexible molecule due to the non-planar nature of the tetrahydrothiophene (B86538) ring and the presence of a rotatable ethyl group. Conformational analysis is the study of the different spatial arrangements (conformers) of the molecule and their corresponding energies. drugdesign.org

The process begins with geometry optimization, where computational methods systematically alter the molecule's geometry to find the structure with the minimum potential energy. pjbmb.org.pk This is crucial because the lowest energy conformation is the most stable and, therefore, the most populated at equilibrium. For a molecule like this compound, this involves exploring the puckering of the five-membered ring and the rotation around the C-C bond of the ethyl substituent.

A combination of methods can be used, starting with faster molecular mechanics force fields (e.g., MMFF94s) to generate a broad range of possible conformers. conflex.net These initial structures are then re-optimized using more accurate but computationally intensive quantum chemical methods, such as DFT or Hartree-Fock, with appropriate basis sets (e.g., B97D/aug-cc-pv(t+d)z). pjbmb.org.pkconflex.netmdpi.com The result is a potential energy surface that maps the energy of the molecule as a function of its geometry, identifying all stable conformers (local minima) and the energy barriers between them. drugdesign.org The analysis reveals the preferred orientation of the ethyl group, which can be described as gauche or trans relative to the ring. mdpi.com

Table 2: Hypothetical Conformational Energy Profile for this compound

| Conformer ID | Ring Puckering | Ethyl Group Orientation | Relative Energy (kcal/mol) | Optimization Method |

|---|---|---|---|---|

| 1 | Envelope (Cs) | Gauche | 0.00 | B3LYP/6-31G(d) conflex.net |

| 2 | Twisted (C2) | Gauche | 0.45 | B3LYP/6-31G(d) conflex.net |

| 3 | Envelope (Cs) | Trans | 1.20 | B3LYP/6-31G(d) conflex.net |

| 4 | Twisted (C2) | Trans | 1.68 | B3LYP/6-31G(d) conflex.net |

Note: This table is illustrative, based on typical findings for substituted cyclic compounds.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. walisongo.ac.id By mapping the potential energy surface that connects reactants to products, it is possible to identify the high-energy transition state that must be overcome for the reaction to occur. nih.gov

For this compound, this could involve studying reactions such as oxidation at the sulfur atom or substitution on the ring. The search for a transition state structure is a complex computational task. Methods can be broadly classified into two categories:

Coordinate Driving: The energy is maximized along a specific reaction coordinate (like a bond being broken or formed) while minimizing it in all other directions. nih.gov

Interpolation Methods: A series of structures representing a pathway between reactants and products is optimized. Widely used techniques include the Nudged Elastic Band (NEB) and string methods. nih.gov

Once a transition state is located and verified (by confirming it has exactly one imaginary vibrational frequency), its energy can be calculated. The difference in energy between the transition state and the reactants gives the activation energy (or activation barrier), a key parameter that governs the reaction rate. nih.gov Lower activation energies correspond to faster reactions. This type of analysis allows for the comparison of different potential reaction pathways to predict the most likely mechanism. harvard.edu

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. wikipedia.orgarxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that shows how their positions and velocities evolve.

For this compound, MD simulations can be used to:

Explore its conformational landscape in solution, showing how the molecule flexes, bends, and converts between different conformers.

Study its interaction with solvent molecules, revealing information about solvation shells and diffusion.

Simulate its behavior in more complex environments, such as at an interface or within a biological system like a lipid bilayer.

These simulations typically rely on classical force fields (e.g., CHARMM, AMBER), which are sets of parameters and equations that approximate the potential energy of the system. While less accurate than quantum methods, force fields are computationally much faster, allowing for the simulation of larger systems over longer timescales (nanoseconds to microseconds). mpg.de

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling aims to build a predictive link between a molecule's computed structural or electronic features and its observed chemical reactivity. nih.gov This often takes the form of a Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activation Barrier Relationship (QSABR) model. nih.govd-nb.info

The process involves:

Defining a set of related molecules (e.g., this compound and its derivatives with different substituents).

Calculating a series of numerical values, known as molecular descriptors, for each molecule using quantum chemical methods. These can include electronic properties (like HOMO/LUMO energies, atomic charges), steric properties (molecular volume, surface area), and thermodynamic properties. mdpi.comd-nb.info

Measuring the experimental reactivity (e.g., reaction rate or activation energy) for the same set of molecules.

Using statistical methods, such as multivariate linear regression, to create a mathematical equation that correlates the calculated descriptors with the experimental data. chemrxiv.org

A successful model can then be used to predict the reactivity of new, unsynthesized molecules based solely on their computed descriptors. nih.gov This approach is valuable in fields like drug design and catalyst development for screening large numbers of candidate molecules efficiently. nih.govd-nb.info

Table 3: Common Molecular Descriptors Used in Structure-Reactivity Models

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Electronegativity, Hardness, Atomic Charges, Dipole Moment mdpi.comd-nb.info | Describes a molecule's ability to participate in electrostatic or orbital-controlled reactions. |

| Steric/Topological | Molecular Volume, Surface Area, Ovality, Principal Moments of Inertia | Quantifies the size and shape of the molecule, which influences how it can approach and interact with other reactants. |

| Thermodynamic | Enthalpy of Formation, Bond Dissociation Energy nih.gov | Relates to the stability of the molecule and the strength of its chemical bonds. |

Advanced Research in Chemical Biology and Biological Applications

Derivatization of 2-Ethyltetrahydrothiophene for Biological Probes

The chemical modification of the this compound core is a key strategy for developing biological probes. By introducing specific functional groups, researchers can craft molecules designed to interact with or report on biological systems in a highly selective manner. These probes are instrumental in studying complex processes such as enzyme function and cellular trafficking. nih.gov

The tetrahydrothiophene (B86538) skeleton is an effective structural framework for designing enzyme inhibitors. By creating analogues that mimic the structure of a natural enzyme substrate, these derivatives can bind to an enzyme's active site and modulate its activity.

One significant area of research has been the design of conformationally-restricted, tetrahydrothiophene-based analogues of γ-aminobutyric acid (GABA) to act as inactivators of GABA aminotransferase (GABA-AT). nih.govnih.gov Low levels of the neurotransmitter GABA are linked to several neurological disorders, and inhibiting GABA-AT is a key therapeutic strategy to increase GABA levels in the brain. nih.gov Researchers have synthesized tetrahydrothiophene analogues with a strategically placed leaving group to facilitate a ring-opening mechanism that leads to enzyme inactivation. nih.gov One such compound was found to be eight times more efficient at inactivating GABA-AT than vigabatrin, an FDA-approved drug for this purpose. nih.gov

In another application, the tetrahydrothiophene ring has been used as a ribose analogue in the design of inhibitors for 4-diphosphocytidyl-2-C-methyl-D-erythritol (IspE) kinase, an enzyme in the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net This pathway is essential for many pathogenic microorganisms, making its enzymes attractive targets for new antimicrobial drugs. A focused structure-activity relationship (SAR) study was conducted on a potent inhibitor that features a central cytosine scaffold connected to a tetrahydrothiophene ring. researchgate.net

| Derivative Class | Target Enzyme | Research Findings |

| Tetrahydrothiophene-based GABA Analogues | GABA aminotransferase (GABA-AT) | Designed as conformationally restricted inactivators. One derivative demonstrated 8-fold higher efficiency than the approved drug vigabatrin. nih.govnih.gov |

| Tetrahydrothiophene-Cytosine Hybrids | 4-diphosphocytidyl-2-C-methyl-D-erythritol (IspE) kinase | The tetrahydrothiophene ring serves as a ribose analogue in potent and selective inhibitors of this key enzyme in the microbial MEP pathway. researchgate.net |

| Tetrahydrobenzo[b]thiophene Derivatives | Pyruvate dehydrogenase kinase 1 (PDK1) and Lactate dehydrogenase A (LDHA) | A synthesized derivative, compound 1b , showed inhibitory activity against both PDK1 and LDHA, which are involved in cancer cell metabolism. nih.gov |

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. mdpi.comucsd.edu These reactions typically involve a pair of reagents that are mutually reactive but inert to the vast array of functional groups found in biomolecules. escholarship.org This powerful strategy is used for labeling and tracking biomolecules in their natural environment. nih.gov

Common bioorthogonal reactions include the Staudinger ligation, copper-catalyzed and strain-promoted azide-alkyne cycloadditions (click chemistry), and inverse-electron-demand Diels-Alder reactions between tetrazines and strained alkenes. ucsd.eduresearchgate.net The development of these tools has revolutionized the study of biomolecules by allowing for precise chemical modification in complex settings like live cells. researchgate.netmdpi.com

For a molecule like this compound to be used as a bioorthogonal probe, it would need to be derivatized to include one of the required reactive handles, such as an azide, a strained alkyne, or a tetrazine. While the tetrahydrothiophene scaffold is versatile, its specific application as a key component in widely used bioorthogonal probes is not extensively documented in current research literature, which tends to focus on established motifs. escholarship.org However, the principles of probe synthesis would allow for the incorporation of bioorthogonal handles onto the tetrahydrothiophene core to potentially create novel tools for chemical biology.

A scaffold in medicinal chemistry is a core structure upon which various functional groups are built to create a library of biologically active compounds. The tetrahydrothiophene ring is a valuable scaffold due to its stable, three-dimensional structure. scienceacademique.comresearchgate.net

Researchers have utilized the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold to synthesize derivatives with significant biological activities. nih.govresearchgate.net By modifying this core structure, compounds with potent antioxidant and cytotoxic properties against colorectal cancer cell lines have been developed. nih.gov These scaffolds can also be incorporated with bioactive molecules to promote specific biological outcomes, such as bone regeneration in tissue engineering. nih.gov For example, bioactive scaffolds can be designed to release compounds that promote osteogenesis. nih.gov

Furthermore, derivatives of tetrahydrothiophene have been synthesized and evaluated as ligands for specific biological targets, such as the human melanocortin-4 receptor, which is involved in regulating energy homeostasis. nih.gov This highlights the utility of the tetrahydrothiophene core in constructing molecules with tailored pharmacological profiles.

Investigations into Molecular Interactions with Biological Systems

Understanding how a molecule interacts with its biological target at the atomic level is crucial for drug design and chemical biology. Computational methods like molecular docking and experimental techniques such as X-ray crystallography are used to elucidate these interactions.

Studies on tetrahydrothiophene-based inactivators of GABA-AT have revealed a novel inactivation mechanism. Mechanistic studies, including X-ray crystallography, showed that the resulting metabolite does not bind covalently to the enzyme. Instead, it remains lodged in the active site through a network of non-covalent interactions, including hydrogen bonding with Arginine-192, a π-π stacking interaction with Phenylalanine-189, and a weak non-bonded interaction between the sulfur atom and a carbonyl oxygen of Glutamate-270. nih.gov

Molecular docking studies on tetrahydrobenzo[b]thiophene derivatives have been used to predict their binding affinity and mode of interaction with target proteins. researchgate.net For instance, potent antioxidant compounds were docked into the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the cellular antioxidant response, to understand the structural basis for their activity. researchgate.net Similarly, the binding of a tetrahydrothieno[2,3-c]pyridine derivative to the adenosine (B11128) A1 receptor was analyzed, identifying key hydrogen bonding and hydrophobic interactions that are crucial for its biological activity. mdpi.com

Methodologies for Assessing Biochemical Activity in Research Models

A variety of methodologies are employed to evaluate the biochemical and biological effects of newly synthesized tetrahydrothiophene derivatives. These assays are critical for determining the potency, selectivity, and mechanism of action of these compounds.

Enzyme Inhibition Assays: The inhibitory activity of tetrahydrothiophene analogues against their target enzymes is a primary assessment. For GABA-AT inhibitors, a coupled enzyme assay is often used. The activity of GABA-AT is monitored by linking it to the enzyme succinic semialdehyde dehydrogenase (SSDH). The rate of NADP+ reduction to NADPH by SSDH is measured spectrophotometrically by observing the change in absorbance at 340 nm. nih.gov From this data, inhibition constants such as the half-maximal inhibitory concentration (IC50) can be calculated. nih.govresearchgate.net

Cell-Based Assays: To assess the effect of these compounds in a more biologically relevant context, cell-based assays are used. Cytotoxicity, or the ability of a compound to kill cells, is commonly measured using the MTT assay. ut.ac.ir This colorimetric assay quantifies the metabolic activity of living cells, which serves as a proxy for cell viability. Such assays have been used to evaluate the anticancer potential of tetrahydrobenzo[b]thiophene derivatives on human colorectal cancer cell lines (HCT-116 and LoVo). nih.gov

Antioxidant Activity Assays: The capacity of compounds to neutralize free radicals is assessed using antioxidant assays. A common method is the phosphomolybdenum method, which measures the total antioxidant capacity (TAC) of a compound. researchgate.net The results are often compared to a standard antioxidant like ascorbic acid or butylated hydroxytoluene (BHT). nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in 2-Ethyltetrahydrothiophene Research

Key Research Thrusts:

Property Prediction: AI and ML models, particularly deep learning approaches like message passing neural networks (MPNNs), can be trained on existing data to predict various properties of this compound and its derivatives. research.googleacs.org This includes predicting spectroscopic data (NMR, IR spectra), thermodynamic properties, and even sensory characteristics like odor profiles. arxiv.orgrsc.org The ability to rapidly screen virtual libraries of related compounds for desired properties can significantly guide synthetic efforts. research.google

Reaction Optimization: AI can analyze vast datasets of chemical reactions to identify patterns and predict optimal conditions for the synthesis of this compound. pharmaceutical-technology.com This includes optimizing parameters such as temperature, pressure, catalyst choice, and solvent systems to maximize yield and minimize byproducts, contributing to more efficient and sustainable processes. epfl.ch

Spectroscopic Data Analysis: AI is transforming the field of spectroscopy by enhancing data interpretation. azolifesciences.com For this compound, AI tools can automate the analysis of complex spectra, identify subtle features, and deconvolve overlapping signals, leading to more accurate and rapid structural elucidation. spectroscopyonline.comspectroscopyonline.comrsc.org This is particularly valuable for analyzing reaction mixtures or environmental samples where the compound may be present in a complex matrix. chinesechemsoc.org

| AI/ML Application Area | Potential Impact on this compound Research |

| Property Prediction | Rapidly estimates physical, chemical, and sensory properties, guiding the design of new derivatives. nih.govchemrxiv.org |

| Synthesis Planning | Predicts optimal reaction pathways and conditions, improving efficiency and yield. pharmaceutical-technology.comepfl.ch |

| Data Analysis | Automates and enhances the interpretation of complex spectroscopic data for identification and quantification. azolifesciences.comspectroscopyonline.com |

Sustainable Synthesis and Catalysis for this compound and its Derivatives

The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce environmental impact and improve process efficiency. instituteofsustainabilitystudies.com Research into the synthesis of this compound is increasingly focused on developing sustainable and catalytic methods that align with these principles. jddhs.comacs.org

Key Research Thrusts:

Atom Economy: Future synthetic routes will prioritize maximizing the incorporation of all starting materials into the final product, a core principle of green chemistry known as atom economy. instituteofsustainabilitystudies.comispe.org This involves designing more efficient reaction pathways that minimize the generation of waste.

Green Solvents and Reagents: A significant push is underway to replace hazardous organic solvents with safer alternatives like water, bio-based solvents, or supercritical fluids. jddhs.com The focus is on developing synthetic protocols for this compound that operate in these benign media, reducing toxicity and environmental pollution. instituteofsustainabilitystudies.com

Catalysis: Catalysis is a cornerstone of green chemistry, offering pathways that are more energy-efficient and selective. jddhs.com Research is exploring the use of novel catalysts, including biocatalysts (enzymes) and metal-based systems, to facilitate the synthesis of the tetrahydrothiophene (B86538) ring system under milder conditions. pharmaceutical-technology.com This reduces energy consumption and the formation of unwanted byproducts. jddhs.com

Renewable Feedstocks: Long-term research will likely investigate the synthesis of this compound and its precursors from renewable biomass sources rather than traditional petrochemical feedstocks, further enhancing its sustainability profile. ispe.org

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the dynamics of chemical reactions as they happen is crucial for optimization and control. Advanced spectroscopic techniques, particularly those that allow for in situ (in the reaction vessel) monitoring, are providing unprecedented insights into the formation of this compound. mt.combirmingham.ac.uk

Key Research Thrusts:

Process Analytical Technology (PAT): PAT involves the use of real-time analytical tools to monitor and control manufacturing processes. mt.combruker.com For the synthesis of this compound, in-line spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real time. mt.comkatsura-chemical.co.jp This data allows for precise control over reaction parameters to ensure consistent quality and yield. rsc.org

Hyphenated Techniques: The combination of separation methods with spectroscopic detection, known as hyphenated techniques, offers powerful analytical capabilities. chemijournal.comajpaonline.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are standard for analyzing volatile compounds like this compound, providing both separation and structural identification. omicsonline.orgwisdomlib.org Future research may employ more advanced hyphenated methods, such as LC-NMR, for detailed structural analysis of derivatives or reaction byproducts. wisdomlib.org

In Situ Imaging and Spectroscopy: Techniques like in situ Raman spectroscopy are invaluable for studying catalyst surfaces and reaction intermediates directly under reaction conditions. rsc.orgacs.org This can reveal detailed mechanistic information about the catalytic cycles involved in the synthesis of this compound, helping to design more efficient catalysts. rsc.org

| Technique | Application in this compound Research |

| In-line FTIR/Raman (PAT) | Real-time monitoring of reactant consumption and product formation during synthesis. mt.comrsc.org |

| GC-MS | Separation, identification, and quantification of this compound in complex mixtures. chemijournal.comomicsonline.org |

| In Situ Spectroscopy | Mechanistic studies of catalytic reactions and identification of transient intermediates. birmingham.ac.ukacs.org |

Multifunctional Materials Incorporating this compound Moieties

The incorporation of specific chemical fragments, or moieties, into larger material structures is a key strategy in the design of advanced functional and multifunctional materials. researchgate.net The unique properties of the sulfur-containing tetrahydrothiophene ring make it an interesting candidate for inclusion in novel polymers and materials. wiley-vch.demdpi.com

Key Research Thrusts:

Functional Polymers: The this compound moiety can be incorporated into polymer backbones or as a side chain. Thiophene-based polymers are well-known for their electronic and optical properties. nus.edu.sgnih.govresearchgate.net While tetrahydrothiophene is saturated, the presence of the sulfur atom can still influence the polymer's properties, such as its refractive index, thermal stability, and affinity for metal ions. wiley-vch.deacs.org

Sulfur-Containing Materials: There is growing interest in sulfur-rich polymers for applications ranging from energy storage to advanced optics. mdpi.comresearchgate.net Integrating the this compound unit could be a strategy to fine-tune the properties of these materials, leveraging the specific characteristics of the cyclic sulfide (B99878) structure.

Materials for Sensing and Catalysis: The sulfur atom in the tetrahydrothiophene ring can act as a coordination site for metal ions. Materials functionalized with this moiety could be explored for applications in sensing (detecting specific metal pollutants) or as supports for catalytic nanoparticles.

Heterocyclic-Based Materials: Heterocyclic compounds are fundamental building blocks for a wide range of functional materials, from pharmaceuticals to materials for solar cells. researchgate.netacs.orgresearchgate.net Research into how the specific this compound structure can contribute to the bulk properties of a material is a promising area for exploration, potentially leading to materials with novel combinations of properties. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.